头孢菌素C锌盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

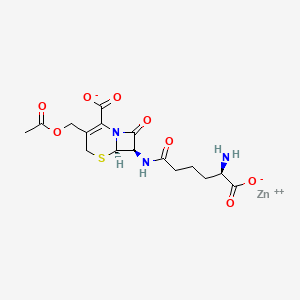

Cephalosporin C Zinc Salt is an antibiotic compound that has been widely used in the medical and scientific communities for decades. It is a semi-synthetic derivative of the naturally occurring cephalosporin antibiotic, cephalosporin C, and is a member of the cephalosporin family of antibiotics. Cephalosporin C Zinc Salt has been used in a variety of medical and scientific applications, including in the treatment of bacterial infections and in laboratory experiments.

科学研究应用

抗生素生产

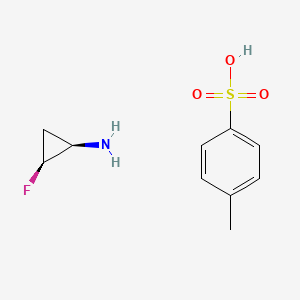

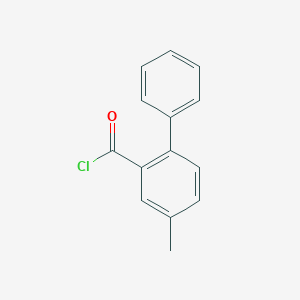

头孢菌素C广泛用于抗生素生产。 它由真菌金霉菌工业生产,具有广谱抗菌活性,并具有强大的抗菌活性 {svg_1} {svg_2}.

生物合成和发酵

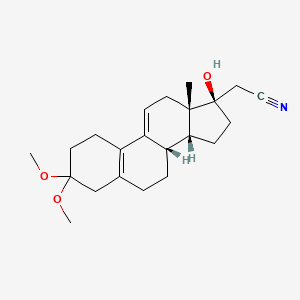

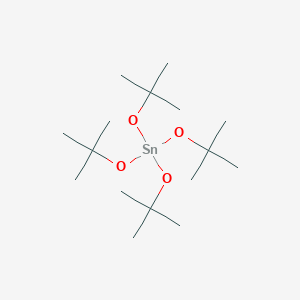

头孢菌素C在金霉菌中的生物合成和发酵是重要的研究领域。 科学家们正专注于基因编辑技术、多组学研究和代谢工程,以了解菌株特征并提高头孢菌素的产量和滴度 {svg_3} {svg_4}.

工艺优化

发酵工艺的优化是另一个应用。这涉及创造最佳环境以发挥菌株的全部潜力。 结合合理的设计来控制代谢网络,高通量筛选来提高获得高性能菌株的效率,以及发酵过程中的实时检测和控制是未来研究的重点 {svg_5} {svg_6}.

分子调控

了解控制头孢菌素C生物合成和金霉菌基因表达机制的分子基础是另一个关键应用。 这项研究可以帮助满足工业需求 {svg_7}.

荧光光谱测量

头孢菌素C已被用于在停流荧光光谱测量中确定活性 {svg_8}.

头孢菌素酶活性的检测

作用机制

Target of Action

Cephalosporin C zinc salt primarily targets Penicillin-binding proteins (PBPs) . PBPs are a group of proteins that are essential in the final stages of constructing the bacterial cell wall. They are known to be the targets of β-lactam antibiotics such as cephalosporins .

Mode of Action

Cephalosporin C zinc salt acts by inhibiting the PBPs . This inhibition interferes with the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity . This disruption in the cell wall synthesis leads to cell lysis and death .

Biochemical Pathways

The primary biochemical pathway affected by Cephalosporin C zinc salt is the bacterial cell wall synthesis pathway . By inhibiting the PBPs, Cephalosporin C zinc salt prevents the proper formation of the peptidoglycan layer of the bacterial cell wall . This leads to a weakened cell wall, resulting in cell lysis and death .

Pharmacokinetics

Like other cephalosporins, it is expected to have a short half-life and be excreted through the urine

Result of Action

The primary result of Cephalosporin C zinc salt’s action is the disruption of the bacterial cell wall , leading to cell lysis and death . This makes it an effective antibiotic against a range of bacteria .

Action Environment

The action of Cephalosporin C zinc salt can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the compound . Additionally, the presence of other substances, such as metal ions, can potentially interact with the compound and affect its efficacy

安全和危害

未来方向

Cephalosporin C Zinc Salt serves as a core compound for producing semi-synthetic cephalosporins that can control infections with different resistance mechanisms . The new cephalosporins are the foundation for the real warning signs to open up new and interesting possibilities for serious infections in the future .

生化分析

Biochemical Properties

Cephalosporin C Zinc Salt is used to study the effect of transpeptidase expression, binding, and inhibition on bacterial cell wall mucopeptide synthesis . It is also used to determine activity during stopped-flow fluorescence spectrometric measurements of association .

Cellular Effects

Cephalosporin C Zinc Salt has been found to have antibacterial activity against both Gram-positive and Gram-negative bacteria . It disrupts the synthesis of the peptidoglycan layer of bacterial cell walls .

Molecular Mechanism

The molecular mechanism of Cephalosporin C Zinc Salt involves the inhibition of penicillin binding proteins . It interferes with cell wall synthesis, leading to the death of the bacteria .

Metabolic Pathways

Cephalosporin C Zinc Salt is involved in the metabolic pathway of cephalosporin C biosynthesis . This pathway leads to the production of the secondary metabolite cephalosporin C and its intermediates .

Transport and Distribution

It is known that cephalosporins are mainly excreted through renal mechanisms in the unchanged form .

Subcellular Localization

It is known that the biosynthetic enzymes required for the production of cephalosporin C reside within different subcellular compartments .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Cephalosporin C Zinc Salt involves the reaction of Cephalosporin C with Zinc acetate in the presence of a suitable solvent.", "Starting Materials": [ "Cephalosporin C", "Zinc acetate", "Suitable solvent" ], "Reaction": [ "Dissolve Cephalosporin C and Zinc acetate in a suitable solvent", "Heat the mixture to a suitable temperature and stir for a suitable time", "Cool the mixture and filter the precipitate", "Wash the precipitate with a suitable solvent and dry it under vacuum", "The resulting product is Cephalosporin C Zinc Salt" ] } | |

CAS 编号 |

59143-60-1 |

分子式 |

C16H21N3O8SZn |

分子量 |

480.8 g/mol |

IUPAC 名称 |

3-(acetyloxymethyl)-7-[(5-amino-5-carboxypentanoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;zinc |

InChI |

InChI=1S/C16H21N3O8S.Zn/c1-7(20)27-5-8-6-28-14-11(13(22)19(14)12(8)16(25)26)18-10(21)4-2-3-9(17)15(23)24;/h9,11,14H,2-6,17H2,1H3,(H,18,21)(H,23,24)(H,25,26); |

InChI 键 |

MGNGNKZZUPFEAN-UHFFFAOYSA-N |

手性 SMILES |

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCC[C@H](C(=O)O)N)SC1)C(=O)O.[Zn] |

SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)[O-])N)SC1)C(=O)[O-].[Zn+2] |

规范 SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)O.[Zn] |

相关CAS编号 |

59143-60-1 41279-77-0 |

同义词 |

(6R,7R)-3-[(Acetyloxy)methyl]-7-[[(5R)-5-amino-5-carboxy-1-oxopentyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Zinc Salt; , [6R-[6α,7β(R*)]]-3-[(Acetyloxy)methyl]-7-[(5-amino-5-carboxy-1-oxopentyl)amino]-8-oxo-5-Thia-1-azabic |

产品来源 |

United States |

Q & A

Q1: What is the significance of studying the separation process of Cephalosporin C Zinc Salt?

A1: Cephalosporin C Zinc Salt is an important intermediate in the production of cephalosporin antibiotics. [] Efficient separation of this compound is crucial for maximizing yield and ensuring the purity of the final drug product. The paper "The Problem and Resolvent of Separation Process of Enterprise" [] specifically discusses analyzing and improving the production process of this compound, highlighting the importance of understanding and optimizing the separation stage in pharmaceutical manufacturing.

Q2: Are there any studies exploring the genetic modification of organisms involved in Cephalosporin C Zinc Salt production?

A2: While the provided abstracts don't directly address the genetic modification of organisms related to Cephalosporin C Zinc Salt production, the second abstract mentions an "optimized prime editing system for efficient modification of the pig genome". [] This suggests ongoing research in genetic engineering techniques applicable to various organisms, potentially including those involved in pharmaceutical production. Further research is needed to explore if such techniques are being applied to optimize Cephalosporin C Zinc Salt production.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Amino-3-benzyl-1H-pyrazolo[3,4-D]pyrimidine 1-beta-d-ribofuranose](/img/structure/B1146335.png)

![(R)-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-phenylphosphine](/img/structure/B1146354.png)

![4-[14,24-Bis(4-carboxyphenyl)-3,13,23-tris[4-(3,7-dimethyloctyl)phenyl]-4-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1(46),2(43),3,5(42),6,8(41),9,11(40),12(37),13,15(36),16,18(35),19,21(34),22(31),23,25(30),26,28,32(45),33(38),39(44),47-tetracosaenyl]benzoic acid](/img/structure/B1146355.png)